14-Hydroxyisocaryophyllene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxyisocaryophyllene is a sesquiterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14-Hydroxyisocaryophyllene can be synthesized through the hydroxylation of caryophyllene. The process typically involves the use of oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In an industrial setting, this compound can be extracted from natural sources such as the essential oils of certain plants. The extraction process involves steam distillation followed by chromatographic separation techniques to isolate the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form caryophyllenic acid derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products Formed:
- Caryophyllenic acid derivatives
- Reduced hydrocarbons
- Substituted caryophyllene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Hydroxyisocaryophyllene
- 14-Hydroxycaryophyllene
- Isocaryophyllenic acid
Comparison: 14-Hydroxyisocaryophyllene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to 6-Hydroxyisocaryophyllene, it has a different position of the hydroxyl group, leading to variations in reactivity and biological activity. Similarly, 14-Hydroxycaryophyllene and isocaryophyllenic acid have different structural features that influence their respective applications and effects .
Eigenschaften
CAS-Nummer |
79768-25-5 |
---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.356 |
IUPAC-Name |
[(1R,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
MGIQTXDHQJGPEZ-ZIAGYGMSSA-N |
SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Synonyme |
14-Hydroxy-cis-caryophyllene; [1R-(1R*,4E,9S*)]-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.